molecular formula C6H13NO2 B611480 alpha-N,N,N-Trimethylalanine CAS No. 17087-29-5

alpha-N,N,N-Trimethylalanine

Cat. No. B611480
CAS RN: 17087-29-5
M. Wt: 131.17
InChI Key: CJKONRHMUGBAQI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylalanine is an aminoacid.

Scientific Research Applications

Histone Modification

  • Histone H2B Modification : Alpha-N,N,N-Trimethylalanine was identified as a novel blocked N-terminal residue of Tetrahymena histone H2B. This discovery was significant as it marked the first instance of N-terminal blocking by methylation in histones, contributing to our understanding of histone modification and its implications in gene expression and regulation (Nomoto, Kyōgoku, & Iwai, 1982).

Protein Folding and Stability

  • Impact on Protein Structure : Research has shown that Trimethylamine N-oxide (TMAO), a related compound, can induce folding in thermodynamically unstable proteins. This is crucial for understanding the role of similar molecules in maintaining protein stability and function, which has implications in various biological processes and diseases (Ferrie, Wissner, & Petersson, 2015).

Ribosomal Protein Research

  • Ribosomal Protein L11 : Alpha-N,N,N-Trimethylalanine was found as a blocking group in E. coli ribosomal protein L11. This discovery contributes to the broader understanding of ribosomal protein composition and function, which is fundamental to the study of protein synthesis (Lederer, Alix, & Hayes, 1977).

Understanding Amino Acid Properties

  • Amino Acid Enantiomer Distinction : Studies involving the basicity of amino acid dimers, including those related to alpha-N,N,N-Trimethylalanine, have provided insights into the properties of amino acids. This is important for understanding biochemical reactions and the development of pharmaceuticals (Vékey & Czira, 1997).

Antitumor Drug Research

  • Platinum-Based Antitumor Drugs : Research on platinum complexes containing alpha-trifluoromethylalanine, a structurally similar compound, has shown potential in the development of new antitumor drugs. This indicates a possible avenue for the utilization of alpha-N,N,N-Trimethylalanine or its derivatives in cancer treatment (Margiotta et al., 2005).

Enzyme and Catalytic Studies

  • Phenylalanine Aminomutase Reaction : Studies on the rearrangement mechanisms catalyzed by enzymes like phenylalanine aminomutase, which involve alpha-N,N,N-Trimethylalanine analogs, are crucial for understanding enzyme kinetics and designing new biocatalysts (Mutatu, Klettke, Foster, & Walker, 2007).

properties

CAS RN

17087-29-5

Product Name

alpha-N,N,N-Trimethylalanine

Molecular Formula

C6H13NO2

Molecular Weight

131.17

IUPAC Name

(S)-2-(trimethylammonio)propanoate

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m0/s1

InChI Key

CJKONRHMUGBAQI-YFKPBYRVSA-N

SMILES

C[C@H]([N+](C)(C)C)C([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Trimethylalanine;  Alaninebetaine;  L-Alanine betaine;  alpha-Alanine betaine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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